
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with two methyl groups at positions 3 and 5, and a naphthalene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine typically involves the reaction of 3,5-dimethylpiperazine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1-{[3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
Uniqueness
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the naphthalene-2-sulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1086392-76-8 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,5-dimethyl-1-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O2S/c1-12-10-18(11-13(2)17-12)21(19,20)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,12-13,17H,10-11H2,1-2H3 |
InChI Key |
SYNUZDOHWXTQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
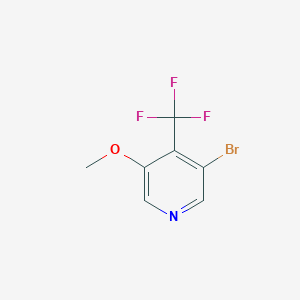
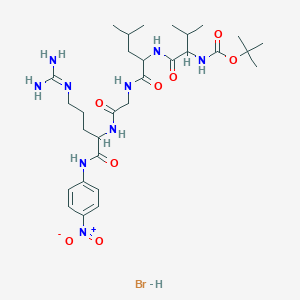
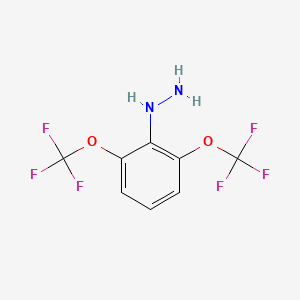
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
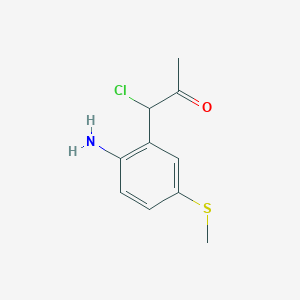
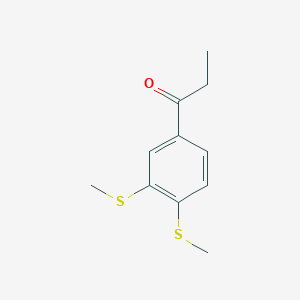
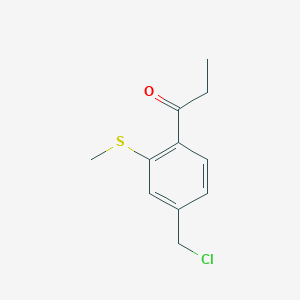
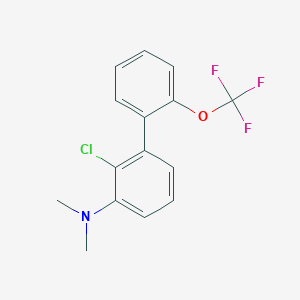
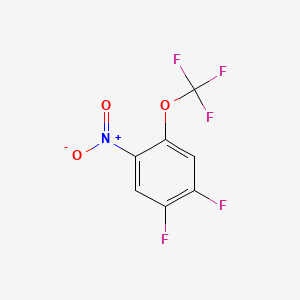

![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)

